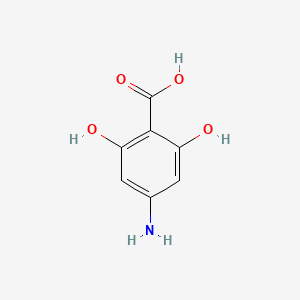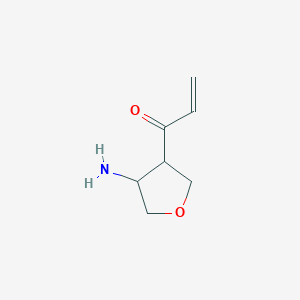
1-(4-Aminooxolan-3-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Aminooxolan-3-yl)prop-2-en-1-one is an organic compound with the molecular formula C7H11NO2 It is a derivative of prop-2-en-1-one, featuring an amino group attached to an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Aminooxolan-3-yl)prop-2-en-1-one can be synthesized through a multi-step process. One common method involves the reaction of 4-aminooxolane with prop-2-en-1-one under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors and continuous flow systems. The process is optimized for high efficiency and purity, often incorporating advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Aminooxolan-3-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents are employed under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(4-Aminooxolan-3-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Aminooxolan-3-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. The compound’s effects are mediated through pathways involving enzyme inhibition or activation, depending on the context of its use.
Comparison with Similar Compounds
- (E)-1-(4-Aminophenyl)-3-(p-tolyl)prop-2-en-1-one
- (E)-1-(2-Aminophenyl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one
Uniqueness: 1-(4-Aminooxolan-3-yl)prop-2-en-1-one is unique due to its oxolane ring structure, which imparts distinct chemical and physical properties. This differentiates it from other similar compounds that may have different ring structures or functional groups.
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
1-(4-aminooxolan-3-yl)prop-2-en-1-one |
InChI |
InChI=1S/C7H11NO2/c1-2-7(9)5-3-10-4-6(5)8/h2,5-6H,1,3-4,8H2 |
InChI Key |
BZFRZDJYOFKGTM-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)C1COCC1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


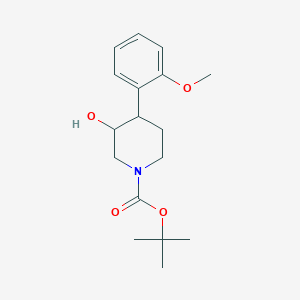
![3-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,5-thiadiazole](/img/structure/B13155157.png)
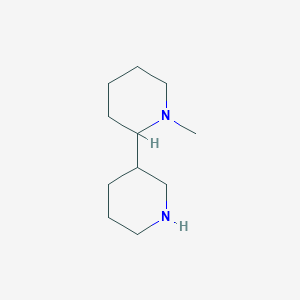

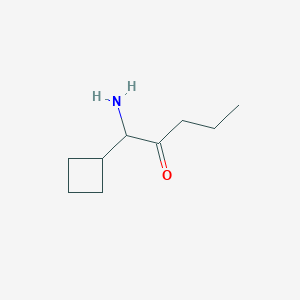

![3-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13155194.png)
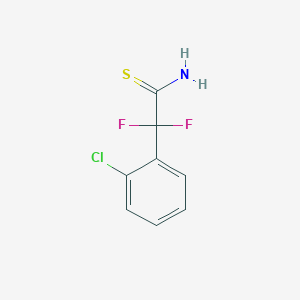
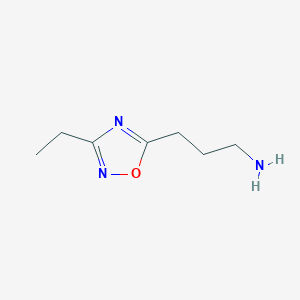
![2-Fluoro-2-{spiro[4.5]decan-8-yl}acetic acid](/img/structure/B13155217.png)

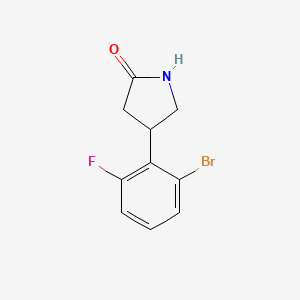
![2-Amino-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13155236.png)
